molecular formula C20H12O2 B1671815 9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione CAS No. 3519-82-2

9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione

Cat. No. B1671815
CAS RN: 3519-82-2
M. Wt: 284.3 g/mol
InChI Key: GCHPUOHXXCNSQL-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione, also known as triptycene, is an eye-catching hydrocarbon with a paddlewheel or propeller-shaped molecule . The characteristic structure of triptycene is composed of three benzene rings joined by two sp3 carbon atoms in a D3h-symmetric structure with a barrelene core .


Synthesis Analysis

The parent triptycene (9,10-dihydro-9,10[1’,2’]-benzenoanthracene) is synthesized via [4 + 2] cycloaddition between doubly reduced 9,10-dihydro-9,10-diboraanthracenes and benzyne, generated in situ . The P–H bond can be replaced with a P–C bond through different types of reactions, based on the nucleophilic attack on electron-poor carbon atoms .


Molecular Structure Analysis

The molecular structure of triptycene is composed of three benzene rings joined by two sp3 carbon atoms in a D3h-symmetric structure with a barrelene core . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The H-phosphinate 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a commercial compound of interest for its flame retardant properties, was successfully converted to related phosphonamidates following a recently patented one-pot method based on the oxidation of the species in the presence of a suitable aliphatic or aromatic amine under mild conditions .


Physical And Chemical Properties Analysis

The unique properties of triptycenes in the liquid and solid states are elaborated. Unique interactions, which involve triptycene molecular scaffolds, are presented. Molecular interactions within a triptycene unit, as well as between triptycenes or triptycenes and other molecules, are also evaluated .

Scientific Research Applications

Anticancer and Antimalarial Activities

9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione has been synthesized and evaluated for its potential in anticancer and antimalarial activities. Studies have shown its promising inhibitory effects on L1210 leukemia cell viability and on the malaria parasite Plasmodium falciparum (Hua et al., 2002).

Charge-Transfer Interaction Studies

The compound has been the subject of studies focusing on charge-transfer interactions. A series of derivatives have been prepared, with research indicating significant effects on charge-transfer band shifts, confirming the importance of this interaction in its molecular behavior (Yamamura et al., 1982).

Supramolecular Formation

Investigations into the crystal structures of this compound have revealed interesting supramolecular formations. These formations are driven by weak intermolecular π-π interactions and CH···O hydrogen bonds, leading to three-dimensional supramolecules (Hashimoto et al., 1999).

Photochemistry Applications

The photochemistry of this compound has been explored, revealing novel photoproducts and mechanisms. These studies provide insights into its potential applications in photochemical processes (Fu et al., 1998).

Solvent and Substituent Effects on Electronic Spectra

Research has also been conducted on the effects of different solvents and substituents on the electronic spectra of this compound derivatives. These studies have significant implications for its use in various chemical environments (Kitaguchi, 1989).

Antioxidant and Anti-inflammatory Activities

Synthesized derivatives of this compound have been evaluated for antioxidant and anti-inflammatory activities. The results show significant potential in intervening with free radical processes, offering insights into its possible therapeutic applications (Xanthopoulou et al., 2003).

Future Directions

Triptycene-based systems are of intense interest; in recent years, advances in the synthetic methodology and properties of new triptycenes have been reported by researchers from various fields of science . The chemical versatility and the low toxicity make DOPO derivatives viable alternatives to halogenated flame retardants .

properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHPUOHXXCNSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282457
Record name INCA-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3519-82-2
Record name 9,10-Dihydro-9,10[1′,2′]-benzenoanthracene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3519-82-2
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Record name NSC 25996
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Record name NSC25996
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Record name INCA-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Reactant of Route 2
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Reactant of Route 3
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Reactant of Route 4
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Reactant of Route 5
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
Reactant of Route 6
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione

Q & A

Q1: What is the primary target of INCA-6 and how does it interact with this target?

A1: INCA-6 specifically targets the interaction between calcineurin and NFAT (Nuclear Factor of Activated T-cells). [, ] It disrupts the binding of NFAT to calcineurin, preventing its dephosphorylation and subsequent translocation to the nucleus. []

Q2: What are the downstream consequences of INCA-6 inhibiting the calcineurin/NFAT pathway?

A2: Inhibition of the calcineurin/NFAT pathway by INCA-6 leads to the downregulation of NFAT-dependent gene expression. This includes genes involved in various cellular processes, such as inflammation, cell proliferation, apoptosis, and angiogenesis. [, , , ]

Q3: What is the molecular formula and weight of INCA-6?

A3: The molecular formula of INCA-6 is C20H12O2, and its molecular weight is 284.31 g/mol.

Q4: Has research investigated the structure-activity relationship (SAR) of INCA-6 and its analogues?

A4: While the provided abstracts don't delve into specific SAR studies for INCA-6, they highlight its structural similarity to other NFAT inhibitors. Understanding how modifications to the INCA-6 scaffold affect its potency and selectivity would be crucial for developing more effective and targeted inhibitors. [, ]

Q5: In which disease models has INCA-6 demonstrated efficacy in pre-clinical studies?

A5: Pre-clinical studies have shown promising results using INCA-6 in various disease models:

  • Diabetic Retinopathy: INCA-6 reduced retinal vascular leakage and inflammation in a streptozocin-induced mouse model of diabetic retinopathy. [] It also inhibited retinal neovascularization in a rat model of oxygen-induced retinopathy. []
  • Glucocorticoid Resistance in Asthma: INCA-6, along with other compounds, showed potential for repurposing to treat glucocorticoid resistance in asthma by potentiating the anti-inflammatory effect of dexamethasone. []
  • B-cell Malignancies: INCA-6 demonstrated growth-inhibitory effects in patient-derived xenograft models of B-cell acute lymphoblastic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. []
  • Atopic Dermatitis: INCA-6 exhibited anti-atopic effects in a 2,4-dinitrochlorobenzene-induced mouse model, suggesting potential for treating atopic dermatitis. []
  • Cholestasis: INCA-6 suppressed bile acid-induced expression of inflammatory cytokines in mouse hepatocytes and showed potential for reducing cholestatic liver injury. []
  • Osteocyte Apoptosis: INCA-6 inhibited the nuclear translocation of NFATc1 in osteocytes and suppressed osteocyte apoptosis induced by compressive force in mouse parietal bones. []

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